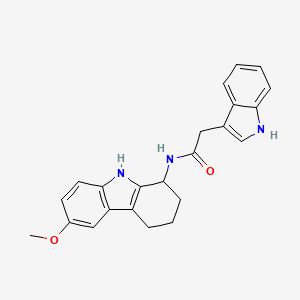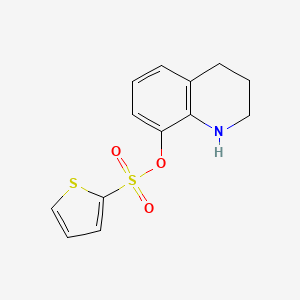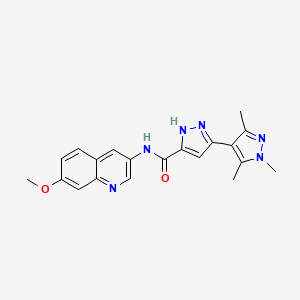
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺是一种化学化合物,其特征在于一个苯并噻嗪环结构,该结构被一个胺基和一个4-甲基苯基取代。
准备方法
合成路线和反应条件
-
胺化反应: : 合成N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺的一种常用方法是将2H-1,4-苯并噻嗪与4-甲基苯胺胺化。该反应通常需要催化剂,例如钯碳(Pd/C)和氢气,在高压和高温条件下进行。
-
环化反应: : 另一种方法涉及4-甲基苯基硫脲与邻氨基苯甲醛的环化。该反应通常在酸催化剂(如盐酸 (HCl))存在下,在回流条件下进行。
工业生产方法
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺的工业生产通常采用连续流反应器,以确保一致的质量和产量。自动化系统的使用允许对温度、压力和反应物浓度等反应参数进行精确控制,从而实现高效的大规模合成。
化学反应分析
反应类型
-
氧化: : N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺可以发生氧化反应,通常使用氧化剂如高锰酸钾 (KMnO₄) 或过氧化氢 (H₂O₂)。这些反应会导致亚砜或砜的形成。
-
还原: : 还原反应可以使用还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 进行,将化合物转化为相应的胺或醇衍生物。
-
取代: : 该化合物可以参与亲核取代反应,其中胺基可以在适当条件下被其他亲核试剂(如卤化物或醇盐)取代。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),过氧化氢 (H₂O₂)
还原: 氢化锂铝 (LiAlH₄),硼氢化钠 (NaBH₄)
取代: 卤化物,醇盐
主要生成物
氧化: 亚砜,砜
还原: 胺,醇
取代: 卤代或烷氧基衍生物
科学研究应用
化学
在有机合成中,N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺用作合成更复杂分子的构建块。其独特的结构允许创建用于药物发现和材料科学的各种化学库。
生物学
在生物学研究中,该化合物因其作为酶抑制剂的潜力而受到研究。其与特定酶相互作用的能力使其成为开发新型治疗剂的候选药物。
医学
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺在临床前研究中已显示出作为抗菌剂和抗癌剂的希望。其作用机制涉及破坏病原体和癌细胞中的细胞过程,导致细胞死亡。
工业
在工业领域,该化合物用于染料和颜料的生产。其稳定性和反应性使其适合于创造具有特定性能的着色剂。
作用机制
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺发挥其作用的机制涉及与酶或受体等分子靶标结合。这种结合可以抑制酶活性或阻断受体信号通路,从而产生治疗效果。例如,在抗菌应用中,该化合物可能会抑制细菌细胞壁合成所必需的细菌酶,从而导致细菌细胞死亡。
相似化合物的比较
类似化合物
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-酮: 该化合物不同之处在于它具有一个酮基而不是胺基,这会影响其反应性和应用。
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-硫醇:
独特性
N-(4-甲基苯基)-2H-1,4-苯并噻嗪-3-胺的独特之处在于其特定的取代模式,赋予了其独特的化学和生物学特性。
属性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)16-15-10-18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI 键 |
SYMOJHGEXIMUCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3SC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12163981.png)
![N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12163985.png)
![4-(6-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B12163999.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164017.png)

![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)
![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)


